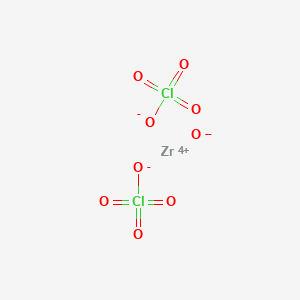![molecular formula C8H16S2 B13746799 (Z)-1,1'-[Vinylenebis(thio)]bispropane CAS No. 4533-92-0](/img/structure/B13746799.png)
(Z)-1,1'-[Vinylenebis(thio)]bispropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,1’-[Vinylenebis(thio)]bispropane is an organic compound characterized by the presence of a vinyl group and two thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1’-[Vinylenebis(thio)]bispropane typically involves the reaction of a vinyl-containing precursor with a thiol compound. One common method is the thiol-ene “click” reaction, which is known for its efficiency and high yield . This reaction can be initiated using radical initiators such as azobisisobutyronitrile (AIBN) or by UV light . The reaction proceeds under mild conditions and is often carried out in the presence of a solvent like dichloromethane.
Industrial Production Methods
Industrial production of (Z)-1,1’-[Vinylenebis(thio)]bispropane may involve large-scale thiol-ene reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and green chemistry principles is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1’-[Vinylenebis(thio)]bispropane undergoes various chemical reactions, including:
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, where nucleophiles like thiols or amines add to the double bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Thiols, amines, base catalysts like triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted thioethers
Substitution: Thioether derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, (Z)-1,1’-[Vinylenebis(thio)]bispropane is used as a building block for the synthesis of more complex molecules. Its ability to undergo thiol-ene reactions makes it valuable in the preparation of polymers and materials with specific properties .
Biology
In biological research, this compound can be used to modify biomolecules through thiol-ene reactions, enabling the study of protein interactions and the development of bioconjugates .
Medicine
In medicine, (Z)-1,1’-[Vinylenebis(thio)]bispropane derivatives are explored for their potential therapeutic properties, including as drug delivery agents and in the design of novel pharmaceuticals .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, including adhesives, coatings, and sealants .
Mechanism of Action
The mechanism of action of (Z)-1,1’-[Vinylenebis(thio)]bispropane involves its ability to form covalent bonds with other molecules through its vinyl and thioether groups. This reactivity allows it to modify surfaces, create cross-linked networks, and interact with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(phenylthio)ethane
- 1,2-Bis(methylthio)ethane
- 1,2-Bis(ethylthio)ethane
Uniqueness
(Z)-1,1’-[Vinylenebis(thio)]bispropane is unique due to its vinyl group, which provides additional reactivity compared to similar compounds with only thioether linkages. This makes it particularly useful in applications requiring cross-linking or surface modification .
By understanding the properties and applications of (Z)-1,1’-[Vinylenebis(thio)]bispropane, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
CAS No. |
4533-92-0 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
1-[(Z)-2-propylsulfanylethenyl]sulfanylpropane |
InChI |
InChI=1S/C8H16S2/c1-3-5-9-7-8-10-6-4-2/h7-8H,3-6H2,1-2H3/b8-7- |
InChI Key |
WERZWRCQQURDDW-FPLPWBNLSA-N |
Isomeric SMILES |
CCCS/C=C\SCCC |
Canonical SMILES |
CCCSC=CSCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



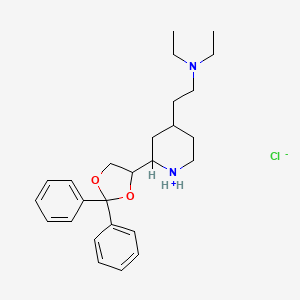

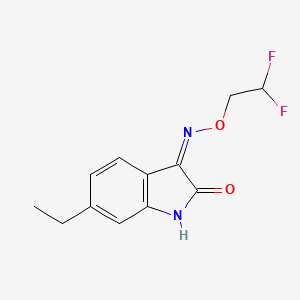
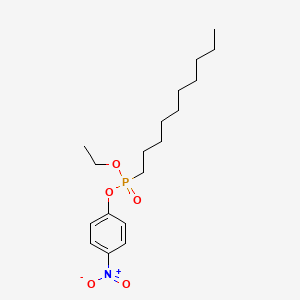
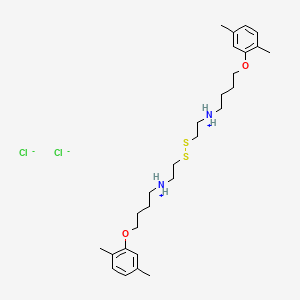
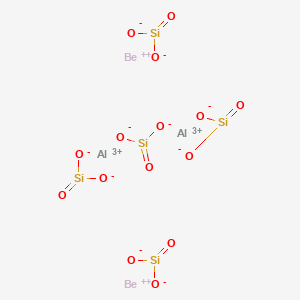
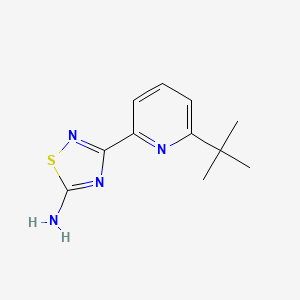
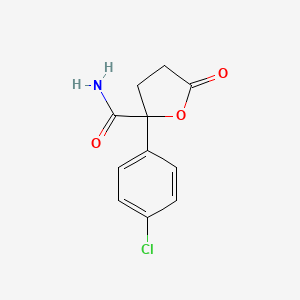
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
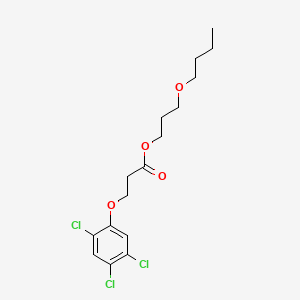
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
